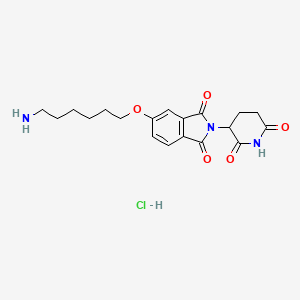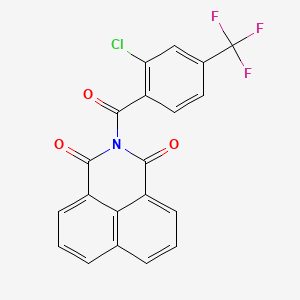
Aimp2-DX2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AIMP2-DX2-IN-1 is a small molecule inhibitor specifically designed to target the interaction between the splicing variant AIMP2-DX2 and its binding partners. AIMP2-DX2 is a variant of the tumor suppressor AIMP2, which lacks exon 2 and is highly expressed in various cancers, particularly lung cancer . This compound has garnered significant attention due to its potential therapeutic applications in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AIMP2-DX2-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that enhance its binding affinity and specificity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of common organic reactions such as condensation, cyclization, and reduction.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions like halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods.
Chemical Reactions Analysis
Types of Reactions: AIMP2-DX2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity.
Scientific Research Applications
AIMP2-DX2-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the interaction between AIMP2-DX2 and its binding partners.
Biology: Helps in understanding the role of AIMP2-DX2 in cellular processes and its impact on cancer progression.
Medicine: Potential therapeutic agent for targeting cancers with high AIMP2-DX2 expression.
Industry: Can be used in the development of diagnostic tools and assays for detecting AIMP2-DX2 levels in clinical samples
Mechanism of Action
AIMP2-DX2-IN-1 exerts its effects by specifically binding to the KRAS-binding region of AIMP2-DX2, thereby inhibiting the interaction between AIMP2-DX2 and KRAS. This inhibition prevents the stabilization of KRAS by AIMP2-DX2, leading to the degradation of KRAS and suppression of KRAS-driven tumorigenesis . The compound also affects other pathways involving AIMP2-DX2, such as the p53 and TNF-α signaling pathways, contributing to its anti-cancer properties .
Comparison with Similar Compounds
AIMP2: The full-length protein that acts as a tumor suppressor by promoting apoptosis and inhibiting cell proliferation.
AIMP2-DX2: The splicing variant lacking exon 2, which compromises the tumor-suppressive activities of AIMP2 and promotes cancer progression.
Other Splicing Variants: Various other splicing variants of AIMP2 with different functional properties.
Uniqueness of AIMP2-DX2-IN-1: this compound is unique in its ability to specifically target the interaction between AIMP2-DX2 and KRAS, a critical factor in many cancers. This specificity makes it a promising candidate for targeted cancer therapy, distinguishing it from other compounds that may have broader but less specific effects .
Properties
Molecular Formula |
C23H21NO3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H21NO3/c25-23(24-15-20-16-26-21-8-4-5-9-22(21)27-20)14-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13,20H,14-16H2,(H,24,25) |
InChI Key |
HBQISKIXXNULAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10861391.png)








![(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B10861482.png)


![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10861493.png)
![N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)
